(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole moiety, a piperidine ring, and a thiazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the formation of the thiazolidinone core under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or a molecular tool.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Other thiazolidinone derivatives with similar structural features.
Uniqueness
The uniqueness of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C21H24N2O5S2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N2O5S2/c24-10-7-15-3-1-2-8-22(15)19(25)6-9-23-20(26)18(30-21(23)29)12-14-4-5-16-17(11-14)28-13-27-16/h4-5,11-12,15,24H,1-3,6-10,13H2/b18-12- |
InChI Key |
GHTARDKBWGMKLC-PDGQHHTCSA-N |
Isomeric SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Origin of Product |
United States |
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